3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a difluoromethyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
The primary targets of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that triazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature, suggesting that it may be orally bioavailable .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Cellular Effects
The effects of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes . Additionally, it can modulate enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . Its stability can be affected by various factors, including temperature and pH, which need to be carefully controlled in experimental settings .
Dosage Effects in Animal Models
In animal models, the effects of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine vary with different dosages . At lower doses, it may have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions highlight its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine within cells and tissues are critical for its function . It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . Its distribution can also be influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression . Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a difluoromethylating agent in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce various amines .
Scientific Research Applications
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring also exhibit similar reactivity and biological activity.
Uniqueness
What sets 3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine apart is the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCPZJZEKQULD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.